12-(Acryloyloxy)Dodecanoic Acid

Description

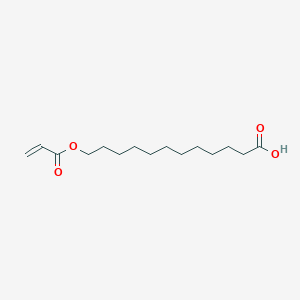

Structure

3D Structure

Properties

IUPAC Name |

12-prop-2-enoyloxydodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c1-2-15(18)19-13-11-9-7-5-3-4-6-8-10-12-14(16)17/h2H,1,3-13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCCUWIOCGWHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624865 | |

| Record name | 12-(Acryloyloxy)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99743-69-8 | |

| Record name | 12-(Acryloyloxy)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 12 Acryloyloxy Dodecanoic Acid

Esterification Pathways for Acryloyloxy Functionalization

The introduction of the acryloyloxy functionality at the 12-position of dodecanoic acid is typically accomplished through esterification reactions involving a hydroxylated precursor. The selection of the starting material is a critical determinant of the synthetic strategy.

Synthesis via 12-Hydroxystearic Acid Precursors

More directly, research has focused on the synthesis of 12-acryloyloxystearic acid from 12-hydroxystearic acid and acrylic acid. scispace.com This reaction provides a model for the acrylation of a hydroxyl group on a long-chain fatty acid. In a typical procedure, 12-hydroxystearic acid is reacted with acrylic acid in the presence of a catalyst. scispace.com The reaction is driven to completion by removing the water formed during the esterification, often under vacuum. scispace.com This general approach highlights the feasibility of esterifying a secondary hydroxyl group on a fatty acid backbone with acrylic acid, a key step that could be adapted for a C12 analogue.

Synthesis via 11-Hydroxydodecanoic Acid Precursors and Acryloyl Chloride

A more direct and commonly cited method for the preparation of 12-(acryloyloxy)dodecanoic acid utilizes 11-hydroxydodecanoic acid as the starting material. researchgate.net In this pathway, the terminal hydroxyl group of 11-hydroxydodecanoic acid is esterified using acryloyl chloride. researchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net Dichloromethane is often employed as a solvent for this transformation. researchgate.net This method provides a direct route to the target molecule, with the acryloyl chloride providing the reactive acyl group for the esterification.

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of 12-(acryloyloxy)dodecanoic acid, whether at the laboratory or industrial scale, hinges on the careful optimization of several key reaction parameters. These include the choice of catalyst, the stoichiometry of the reactants, and the control of temperature and pressure.

Catalyst Systems in Esterification Reactions

The choice of catalyst is crucial in driving the esterification reaction towards high yields and minimizing side reactions. For the synthesis of 12-acryloyloxystearic acid, a precursor that provides insight into the synthesis of the dodecanoic acid analogue, p-toluenesulfonic acid has been effectively used as a catalyst. scispace.com Studies have shown that optimizing the catalyst loading is essential; for instance, a dosage of 0.5% p-toluenesulfonic acid was found to be optimal for the reaction between 12-hydroxystearic acid and acrylic acid. scispace.com Other catalysts, such as lithium hydroxide, have been shown to be effective in the synthesis of alkyd resins from vegetable oils, suggesting their potential applicability in related esterification reactions. scirp.orgmdpi.com The catalytic activity of different compounds can vary significantly, with some studies indicating that LiOH and PbO may be more effective than other catalysts like CaCO3, NaOH, and CaO in promoting esterification. scirp.org

Molar Ratio and Stoichiometric Considerations in Synthesis

The molar ratio of the reactants is another critical parameter that must be carefully controlled to maximize the yield of the desired product and suppress the formation of byproducts. In the synthesis of 12-acryloyloxystearic acid, an optimal molar ratio of 12-hydroxystearic acid to acrylic acid was determined to be 1:1.5. scispace.com Using an appropriate excess of the acylating agent, in this case, acrylic acid, helps to drive the reaction to completion and can inhibit self-esterification of the hydroxy fatty acid precursor. scispace.com

Below is an interactive data table summarizing the effect of the molar ratio on the synthesis of 12-acryloyloxystearic acid.

| Molar Ratio (12-hydroxystearic acid:acrylic acid) | Acid Value (mgKOH/g) | Yield (%) |

| 1:1.1 | 168.3 | 86.5 |

| 1:1.3 | 162.1 | 90.3 |

| 1:1.5 | 159.5 | 92.8 |

| 1:1.7 | 159.2 | 93.1 |

| 1:1.9 | 159.3 | 93.0 |

Data derived from a study on the synthesis of 12-acryloyloxystearic acid, which serves as a model for the synthesis of 12-(acryloyloxy)dodecanoic acid. scispace.com

Temperature and Pressure Control in Industrial and Laboratory Synthesis

Temperature and pressure are fundamental parameters that significantly influence the rate and outcome of the esterification reaction. For the synthesis of 12-acryloyloxystearic acid, a reaction temperature of 70°C was found to be optimal. scispace.com Higher temperatures could lead to an increase in side reactions, while lower temperatures may result in an impractically slow reaction rate. scispace.com The reaction is often carried out under a vacuum of approximately -0.09 MPa to facilitate the removal of water, which is a byproduct of the esterification, thereby shifting the equilibrium towards the product side. scispace.com The optimal reaction time at this temperature was determined to be 4 hours. scispace.com

The following interactive data table illustrates the effect of temperature on the synthesis of 12-acryloyloxystearic acid.

| Temperature (°C) | Acid Value (mgKOH/g) | Yield (%) |

| 50 | 175.4 | 82.1 |

| 60 | 165.2 | 88.3 |

| 70 | 159.5 | 92.8 |

| 80 | 163.8 | 89.1 |

| 90 | 169.7 | 85.7 |

Data derived from a study on the synthesis of 12-acryloyloxystearic acid, providing a model for the synthesis of 12-(acryloyloxy)dodecanoic acid. scispace.com

Purification Strategies for Enhanced Monomer Purity

The purity of 12-(Acryloyloxy)dodecanoic acid is paramount for its successful polymerization and the final properties of the resulting materials. The synthesis of this monomer, typically through the esterification of 12-hydroxydodecanoic acid with acrylic acid or its derivatives, results in a crude product containing unreacted starting materials, catalysts, and potential by-products. Effective purification strategies are therefore essential to remove these impurities, which could otherwise interfere with polymerization processes or adversely affect the performance of the end-product. The primary methods employed focus on washing, distillation, and chromatographic techniques.

Washing and Distillation Techniques for Removal of Unreacted Reagents

A common and effective primary purification strategy for acrylate (B77674) esters involves a combination of washing and distillation. This multi-step process is designed to remove catalysts, excess acidic reactants, and water from the reaction mixture.

A typical procedure, similar to that used for analogous long-chain acryloyloxy fatty acids, begins after the initial synthesis reaction. scispace.com The crude product is first subjected to a series of washing steps. An aqueous solution, often distilled water, is used to remove water-soluble impurities like the esterification catalyst (e.g., p-toluenesulfonic acid) and any unreacted acrylic acid. scispace.com For other acrylate esters, washing with a mild alkaline solution, such as aqueous ammonia (B1221849) or a sodium carbonate solution, is also employed to neutralize and remove acidic catalysts and excess acrylate. google.comchemicalbook.com This is followed by further washing with water to remove any residual salts and alkaline solution. google.comchemicalbook.com The organic layer, containing the desired monomer, is then separated from the aqueous layer.

Following the washing phase, distillation is employed to remove residual volatile components. The process is typically conducted under reduced pressure (vacuum distillation) to lower the boiling point of the 12-(Acryloyloxy)dodecanoic acid, thereby preventing thermal degradation and premature polymerization. google.comgoogle.com It is crucial to manage the distillation conditions carefully, as acrylate monomers are prone to polymerization at elevated temperatures. google.com To mitigate this risk, polymerization inhibitors are often added to the distillation mixture. google.comgoogle.com The process effectively removes any remaining water and unreacted acrylic acid, yielding the purified monomer. scispace.com

Table 1: Example of a Washing and Distillation Purification Process

| Step | Reagent/Technique | Purpose |

|---|---|---|

| 1. Washing | Distilled Water | Removal of water-soluble catalyst and unreacted acrylic acid. scispace.com |

| 2. Neutralization (Optional) | Mild alkaline solution (e.g., Sodium Carbonate) | Neutralization and removal of acidic impurities. google.comchemicalbook.com |

| 3. Separation | Decantation/Separatory Funnel | Separation of the organic monomer layer from the aqueous impurity layer. google.com |

| 4. Distillation | Vacuum Distillation | Removal of residual water and volatile reactants at a lower temperature to prevent polymerization. scispace.comgoogle.com |

Chromatographic Purification Methods

For applications requiring exceptionally high purity, chromatographic methods offer a more sophisticated approach to purification. scirp.orgresearchgate.net Column chromatography is a powerful technique for separating organic compounds based on their differential adsorption on a stationary phase. researchgate.net

In the context of purifying acrylate monomers, a column is typically packed with a solid adsorbent, such as basic aluminum oxide or silica (B1680970) gel. scirp.orgresearchgate.net The crude 12-(Acryloyloxy)dodecanoic acid, dissolved in a suitable solvent, is passed through the column. The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. This method is particularly effective at removing inhibitors (like monomethyl ether of hydroquinone, MeHQ) and other minor impurities that may not be fully eliminated by washing and distillation. scirp.orgresearchgate.net

The purity of the collected fractions can be confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.orgresearchgate.net These methods can verify the absence of impurity-related signals, confirming the high purity of the monomer. scirp.orgresearchgate.net Gel Permeation Chromatography (GPC) is another chromatographic technique that has been used to characterize oligomers of 12-(Acryloyloxy)dodecanoic acid, demonstrating the applicability of such methods for analyzing this specific compound. researchgate.net

Table 2: Overview of Chromatographic Purification

| Technique | Principle | Application for 12-(Acryloyloxy)dodecanoic Acid | Purity Confirmation |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. researchgate.net | Removal of trace impurities, by-products, and polymerization inhibitors. scirp.orgresearchgate.net | FTIR, NMR Spectroscopy. scirp.org |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size in solution. researchgate.net | Primarily used for characterization and analysis of polymer/oligomer molecular weight distribution. researchgate.net | Analysis of chromatogram peaks. researchgate.net |

Polymerization and Oligomerization Mechanisms of 12 Acryloyloxy Dodecanoic Acid

Controlled Polymerization Techniques

Controlled radical polymerization methods are instrumental in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and defined architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and robust controlled radical polymerization technique. acs.org It allows for the polymerization of a wide array of monomers under various reaction conditions, offering excellent control over the final polymer structure. acs.org The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer mechanism. wikipedia.org

The synthesis of oligomers of 12-ADA with controlled chain length and molecular mass has been successfully achieved using RAFT polymerization. researchgate.net In a notable study, 12-ADA was polymerized in the presence of a RAFT agent, which led to the formation of short-chain oligomers, primarily dimers and trimers, as opposed to the high molecular weight polymers obtained through conventional methods. researchgate.net This control is attributed to the RAFT agent's ability to regulate the polymerization process, effectively limiting the number of monomeric units in the final product. researchgate.net

The polymerization is typically carried out using a free radical initiator, such as 2,2-azobisisobutyronitrile (AIBN), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net The resulting oligomeric products can be characterized by techniques such as Electrospray Mass Spectrometry (ESMS) and Gel Permeation Chromatography (GPC) to confirm their low molecular weight and narrow polydispersity. researchgate.net

Table 1: RAFT Polymerization of 12-ADA - Experimental Conditions and Results

| Parameter | Value |

|---|---|

| Monomer | 12-(Acryloyloxy)dodecanoic acid (12-ADA) |

| RAFT Reagent | Prepared from dithioacids and AIBN |

| Initiator | 2,2-azobisisobutyronitrile (AIBN) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 70°C |

| Reaction Time | 60 hours |

| Major Products | Dimers and Trimers |

| Product Analysis | ESMS, GPC |

This table is based on data from a study by Tichagwa et al. researchgate.net

The effectiveness of RAFT reagents in controlling the polymerization of 12-ADA has been demonstrated through comparative experiments. researchgate.net When the polymerization of 12-ADA was conducted without a RAFT agent, high molecular-weight polymers were formed. researchgate.net In contrast, the introduction of a RAFT reagent resulted in the synthesis of oligomers, confirming the reagent's role as a polymerization controller. researchgate.net

The RAFT agents used in these studies were synthesized from dithioacids and free radical initiators like AIBN and 4,4-azobis(4-cyanopropanoic acid) (ACP). researchgate.net The successful control over the polymerization to produce oligomers highlights the efficacy of these prepared RAFT agents. researchgate.net The ability to produce oligomers with a carboxylic acid functional group at one end opens possibilities for further chemical modifications and applications. researchgate.net

The general mechanism of RAFT polymerization involves a series of steps that establish a dynamic equilibrium between active (propagating radicals) and dormant (macro-RAFT agent) chains. acs.orgmdpi.com

Initiation: A standard radical initiator generates free radicals, which then react with a monomer molecule to form a propagating radical chain (P•). wikipedia.org

Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent (a thiocarbonylthio compound). This addition leads to the formation of an intermediate radical. mdpi.com

Fragmentation: This intermediate radical can fragment in two ways: either regenerating the original propagating radical or, more importantly, releasing a new radical (R•) from the RAFT agent's leaving group and forming a dormant polymeric RAFT agent (macro-CTA). mdpi.com

Re-initiation: The newly formed radical (R•) initiates the polymerization of other monomer molecules, creating a new propagating chain.

Main Equilibrium: A rapid equilibrium is established where the propagating chains of various lengths reversibly add to the dormant macro-CTA species. This ensures that all chains have an equal probability of growing, leading to a low polydispersity. mdpi.com

Termination: As with conventional free radical polymerization, termination reactions between two radicals can occur. However, in a well-controlled RAFT system, the concentration of active radicals is low, minimizing the contribution of termination reactions. wikipedia.org The majority of chains remain "living" with the thiocarbonylthio end group intact.

For acrylic monomers like 12-ADA, the choice of the Z and R groups on the RAFT agent is crucial for achieving good control over the polymerization. The reactivity of the C=S bond towards radical addition must be high, and the leaving group (R) should be a good homolytic leaving group capable of efficiently re-initiating polymerization.

In contrast to controlled methods, conventional free radical polymerization of 12-ADA leads to the formation of high molecular-weight polymers. researchgate.net This process is typically initiated by the thermal decomposition of a radical initiator like AIBN.

In the absence of a mediating RAFT agent, the propagating radical chains grow uncontrollably until they are terminated by coupling or disproportionation reactions. This results in a polymer with a broad molecular weight distribution and less defined architecture. A study comparing the polymerization of 12-ADA with and without a RAFT agent clearly demonstrated that conventional free radical polymerization yields high molecular-weight polymers, in stark contrast to the oligomers produced via RAFT. researchgate.net

Table 2: Comparison of Polymerization Methods for 12-ADA

| Polymerization Method | Key Feature | Product | Molecular Weight |

|---|---|---|---|

| RAFT Polymerization | Presence of RAFT agent | Oligomers (Dimers, Trimers) | Low |

| Conventional Free Radical Polymerization | Absence of RAFT agent | Polymer | High |

This table is based on findings from Tichagwa et al. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Copolymerization Strategies

The presence of the carboxylic acid functionality and the polymerizable acryloyl group makes 12-ADA an interesting candidate for copolymerization. Copolymerization allows for the synthesis of materials with a combination of properties derived from the different monomer units incorporated into the polymer chain.

While specific studies detailing the copolymerization of 12-(Acryloyloxy)dodecanoic acid were not prominent in the searched literature, general RAFT copolymerization strategies can be applied. These include:

Statistical Copolymerization: 12-ADA can be copolymerized with other vinyl monomers in a random fashion. The resulting copolymer composition would depend on the reactivity ratios of the comonomers. This approach could be used to incorporate the fatty acid moiety into a variety of polymer backbones, thereby modifying their properties, such as hydrophobicity, solubility, and thermal characteristics.

Block Copolymerization: Due to the "living" nature of RAFT polymerization, polymers of 12-ADA (or its oligomers) can be used as macro-chain transfer agents to initiate the polymerization of a second monomer, leading to the formation of block copolymers. wikipedia.org For instance, a block of poly(12-ADA) could be chained with a hydrophilic block, such as poly(acrylic acid) or poly(ethylene glycol), to create amphiphilic block copolymers. These materials could self-assemble into various nanostructures in solution.

Graft Copolymerization: 12-ADA could be grafted onto an existing polymer backbone or, conversely, a polymer chain could be grafted from the carboxylic acid group of a poly(12-ADA) backbone (after suitable modification).

The ability to form block copolymers is a significant advantage of using RAFT polymerization, opening up possibilities for creating advanced materials for applications such as drug delivery, surfactants, and surface modifiers. mdpi.combeilstein-journals.org

Advanced Spectroscopic and Chromatographic Characterization of 12 Acryloyloxy Dodecanoic Acid and Its Polymeric Products

Analytical Techniques for Monomer Structure and Purity

Verification of the monomer's chemical structure and assessment of its purity are critical first steps. These analyses confirm successful synthesis and identify any impurities or residual starting materials that could affect polymerization or the final polymer's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like 12-(Acryloyloxy)dodecanoic acid. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed.

In the ¹H NMR spectrum of 12-(Acryloyloxy)dodecanoic acid, distinct signals corresponding to the acrylate (B77674) group's vinyl protons are expected between 5.8 and 6.4 ppm. The methylene (B1212753) group adjacent to the acrylate oxygen (CH₂ -O-C(O)CH=CH₂) would appear as a triplet around 4.1-4.2 ppm. The long chain of methylene groups (-CH₂-) in the dodecanoic acid backbone typically presents as a broad multiplet in the 1.2-1.6 ppm region. The methylene group alpha to the carboxylic acid (CH₂ -COOH) would be identifiable as a triplet around 2.3 ppm.

¹³C NMR spectroscopy complements this by identifying each unique carbon atom. Key signals would include the carbonyl carbons of the acrylate and carboxylic acid groups (typically 166 ppm and 179 ppm, respectively), the vinyl carbons of the acrylate group (~128 ppm and ~130 ppm), and the carbon of the ester linkage (~65 ppm). The series of methylene carbons in the aliphatic chain would appear in the 25-35 ppm range.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for 12-(Acryloyloxy)Dodecanoic Acid

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -COOH | ~12.0 (broad s) | ~179 |

| -CH=CH₂ (trans) | ~6.4 (dd) | ~130.5 |

| -CH=CH ₂ | ~6.1 (dd) | - |

| -CH =CH₂ (cis) | ~5.8 (dd) | ~128.5 |

| -O-CH₂ -(CH₂)₁₀- | ~4.15 (t) | ~64.8 |

| -CH₂-COOH | ~2.35 (t) | ~34.1 |

| -(CH₂)₈- | ~1.2-1.7 (m) | ~25-30 |

| -O-CH₂-CH₂ - | ~1.65 (quint) | ~28.7 |

| -CH₂ -CH₂-COOH | ~1.62 (quint) | ~24.7 |

| Acrylate C=O | - | ~166.3 |

Mass Spectrometry (MS), including Electrospray Mass Spectrometry (ESMS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound. For a non-volatile molecule like 12-(Acryloyloxy)dodecanoic acid, Electrospray Mass Spectrometry (ESMS) is a particularly suitable soft ionization technique that prevents fragmentation and allows for the detection of the intact molecular ion.

The expected molecular weight of 12-(Acryloyloxy)dodecanoic acid (C₁₅H₂₆O₄) is approximately 270.37 g/mol . In a typical positive-ion mode ESMS experiment, the compound would be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The observation of ions at m/z 271.18 and m/z 293.16 would strongly confirm the molecular weight of the target monomer. High-resolution mass spectrometry can provide an even more precise mass measurement, further validating the elemental composition.

Table 2: Expected ESMS Data for 12-(Acryloyloxy)Dodecanoic Acid

| Chemical Formula | Exact Mass ( g/mol ) | Ion Adduct | Expected m/z |

| C₁₅H₂₆O₄ | 270.1831 | [M+H]⁺ | 271.1909 |

| C₁₅H₂₆O₄ | 270.1831 | [M+Na]⁺ | 293.1728 |

| C₁₅H₂₆O₄ | 270.1831 | [M+K]⁺ | 309.1468 |

Gas Chromatography (GC) for Impurity and Residual Monomer Detection

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds, making it suitable for assessing the purity of the monomer and detecting any volatile impurities or residual reactants. nist.gov While the carboxylic acid group in 12-(Acryloyloxy)dodecanoic acid reduces its volatility, derivatization (e.g., esterification to a methyl ester) can be employed to facilitate its analysis by GC. nih.gov

A GC analysis would reveal the presence of any unreacted starting materials, such as dodecanoic acid or acrylic acid, and byproducts from the synthesis. nist.gov By using a calibrated standard, the purity of the monomer can be quantified. The NIST WebBook provides extensive GC data for related compounds like dodecanoic acid, which can serve as a reference for method development. nist.govnist.gov Following polymerization, GC analysis of the reaction mixture can also be used to quantify the amount of unreacted residual monomer.

Characterization of Polymers and Oligomers

Once the monomer is polymerized, the focus of analysis shifts from the small molecule to the resulting macromolecular products. Characterization of the polymers and oligomers of 12-(Acryloyloxy)dodecanoic acid involves determining properties such as molecular weight distribution and particle size, which are crucial for predicting the material's performance.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of a polymer. lcms.cz The technique separates polymer chains based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute faster than smaller molecules, allowing for the determination of the entire molecular weight distribution.

For poly(12-Acryloyloxy)dodecanoic acid, GPC analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a more uniform population of polymer chains. lcms.cz These parameters are critical as they influence the mechanical and physical properties of the final polymer material. For example, polymers with higher molecular weights generally exhibit different degradation rates and mechanical strengths. lcms.cz

Table 3: Representative GPC Data for a Polymer of an Acrylic Acid Derivative

| Parameter | Description | Example Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 80,100 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 130,500 |

| PDI (Mw/Mn) | Polydispersity Index | 1.63 |

Note: This data is representative for a poly(acrylic acid) derivative and illustrates typical GPC output. researchgate.net

Dynamic Light Scattering (DLS) for Polymer Dynamics and Particle Size Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and macromolecules in a liquid. usp.org It is particularly useful for analyzing polymers that form aggregates, micelles, or nanoparticles in solution. When particles are illuminated by a laser, the scattered light intensity fluctuates due to their random Brownian motion. usp.org DLS analyzes these fluctuations to determine the translational diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. usp.org

For polymers derived from 12-(Acryloyloxy)dodecanoic acid, which possess both a hydrophobic alkyl chain and a hydrophilic carboxylic acid group, self-assembly into nano- or micro-scale structures in aqueous media is possible. DLS would be the ideal technique to determine the average particle size and the broadness of the size distribution of these assemblies. usp.org This information is vital for applications where particle size is a critical performance attribute.

Small-Angle Neutron Scattering (SANS) for Microstructural and Hierarchical Organization Analysis of Polymeric Gels

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of polymeric materials on the nanoscale (1–1000 nm). mdpi.com It provides valuable information about macromolecular conformations, self-assembly, and hierarchical morphology. mdpi.com The technique is based on the elastic scattering of neutrons by a sample, and the resulting scattering pattern provides data on the size, shape, and arrangement of the components within the material. ansto.gov.au A key advantage of SANS is the ability to use deuterium (B1214612) labeling to vary the scattering contrast between different parts of a sample, allowing for the detailed analysis of specific components within a complex system. mdpi.comnih.gov

The analysis of SANS data often involves fitting the scattering intensity, I(q), as a function of the scattering vector, q, to various models. The scattering vector is related to the scattering angle (2θ) and the neutron wavelength (λ) by the equation q = 4πsin(θ)/λ. uc.edu Different regions of the scattering curve can provide information about different structural features. For example, the low-q region relates to larger structures, while the high-q region provides information about smaller-scale features.

A hypothetical SANS study on a hydrogel of poly(12-(acryloyloxy)dodecanoic acid) could yield the data presented in the interactive table below. This data could be used to understand the structural changes in the gel as a function of temperature.

Interactive Data Table: Hypothetical SANS Data for a Poly(12-(acryloyloxy)dodecanoic acid) Hydrogel

| Temperature (°C) | Scattering Vector (q) (Å⁻¹) | Scattering Intensity (I(q)) (a.u.) | Correlation Length (ξ) (Å) |

|---|---|---|---|

| 25 | 0.01 | 1500 | 120 |

| 35 | 0.01 | 1800 | 110 |

| 45 (Transition) | 0.01 | 3500 | 80 |

This table presents hypothetical data for illustrative purposes.

Surface and Interface Characterization of Modified Materials

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. researchgate.net The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. mdpi.com

When 12-(acryloyloxy)dodecanoic acid is used to modify a surface, XPS can confirm the presence of the molecule and provide information about its chemical bonding to the substrate. High-resolution XPS scans of the C 1s, O 1s, and other relevant elemental regions can reveal changes in the chemical environment. For example, the C 1s spectrum of a surface modified with 12-(acryloyloxy)dodecanoic acid would be expected to show distinct peaks corresponding to the different carbon environments within the molecule: the carboxylic acid group (-COOH), the ester group (-COO-), and the aliphatic dodecyl chain (-(CH₂)₁₁-).

The following table presents hypothetical XPS data for a silicon wafer surface before and after modification with 12-(acryloyloxy)dodecanoic acid.

Interactive Data Table: Hypothetical XPS Elemental Composition Data

| Surface | C 1s (at. %) | O 1s (at. %) | Si 2p (at. %) |

|---|---|---|---|

| Unmodified Silicon Wafer | 5.2 | 40.1 | 54.7 |

This table presents hypothetical data for illustrative purposes.

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface topography. researchgate.netresearchgate.net It works by scanning a sharp tip, attached to a flexible cantilever, over the surface. researchgate.net The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system. researchgate.net AFM can be operated in different modes, such as contact mode or tapping mode, to obtain information about surface roughness, morphology, and even mechanical properties. researchgate.net

For surfaces modified with 12-(acryloyloxy)dodecanoic acid, AFM can be used to visualize the resulting surface structure. For example, it can reveal whether the modification results in a smooth, uniform monolayer or the formation of aggregates and domains. The high resolution of AFM allows for the characterization of features at the nanometer scale. nih.gov By analyzing AFM images, quantitative data such as the root-mean-square (RMS) roughness of the surface can be obtained. researchgate.net

A hypothetical AFM study of a gold surface before and after modification with 12-(acryloyloxy)dodecanoic acid could yield the following roughness data.

Interactive Data Table: Hypothetical AFM Surface Roughness Data

| Surface | Scan Area (µm x µm) | RMS Roughness (nm) |

|---|---|---|

| Unmodified Gold Surface | 1 x 1 | 0.8 |

This table presents hypothetical data for illustrative purposes.

Water Contact Angle Measurements for Surface Hydrophilicity and Wettability

Water contact angle measurement is a simple yet powerful technique for characterizing the wettability of a surface. nih.gov It involves placing a droplet of water on the surface and measuring the angle formed at the three-phase (solid, liquid, and gas) contact line. nih.gov A low contact angle indicates a hydrophilic (water-attracting) surface, while a high contact angle signifies a hydrophobic (water-repellent) surface. nih.gov

The following table presents hypothetical water contact angle data for a glass slide before and after modification with 12-(acryloyloxy)dodecanoic acid.

Interactive Data Table: Hypothetical Water Contact Angle Data

| Surface | Water Contact Angle (°) | Surface Character |

|---|---|---|

| Unmodified Glass Slide | 35 | Hydrophilic |

This table presents hypothetical data for illustrative purposes.

Research Frontiers and Applications in Functional Materials Science

Development of Polymeric Surfactants (Surfmers and Polysoaps)

Polymeric surfactants, also known as surfmers or polysoaps, are macromolecules that combine the characteristics of both polymers and surfactants. 12-ADA is a valuable monomer in the creation of these materials. The presence of the dodecanoic acid chain provides a hydrophobic segment, while the acrylate (B77674) group allows for polymerization, and the terminal carboxylic acid offers a hydrophilic head.

Application in Emulsion Polymerization Processes

Emulsion polymerization is a key industrial process for producing a wide variety of polymers, and it heavily relies on surfactants for stabilizing monomer droplets and the resulting polymer particles. mdpi.com 12-ADA can be incorporated as a comonomer in emulsion polymerization, creating surface-active polymers that can act as their own stabilizers. This approach can lead to the production of latexes with unique characteristics. The use of such reactive surfactants can covalently bind the surfactant moiety to the polymer particles, preventing surfactant migration in the final product.

Influence on Latex Particle Size and Polydispersity

The incorporation of 12-ADA into emulsion polymerization formulations can significantly influence the resulting latex particle size and polydispersity. The concentration and structure of the polymeric surfactant derived from 12-ADA play a crucial role in the nucleation and growth of polymer particles. Generally, a higher concentration of the surfmer leads to a larger number of micelles, resulting in the formation of smaller polymer particles. The balance between the hydrophilic and hydrophobic portions of the 12-ADA based surfmer can be tailored to control the particle size distribution, aiming for a narrow polydispersity for specific applications.

Enhanced Emulsion Stability through Polymeric Surfactants

Polymeric surfactants derived from monomers like 12-ADA can offer superior emulsion stability compared to conventional small-molecule surfactants. The anchoring of the surfactant to the polymer backbone through the acrylate functionality provides a robust steric and electrostatic stabilization mechanism. This covalent attachment minimizes the desorption of the surfactant from the particle surface, which can be a common issue with traditional surfactants, especially under shear or changing environmental conditions. This enhanced stability is critical in applications where long-term performance and durability of the latex are required.

Engineering of Hydrogel Systems

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids. japsonline.com The unique properties of 12-ADA make it a valuable component in the design of advanced hydrogel systems.

Swelling Behavior and Solvent Interaction in Poly(12-acryloyloxydodecanoic acid-co-acrylic acid) Gels

Table 1: Swelling Behavior of Poly(12-acryloyloxydodecanoic acid-co-acrylic acid) Gels at Different pH Values

| pH | Swelling Ratio (g/g) | Predominant Interaction |

| 2 | Low | Hydrogen Bonding, Hydrophobic Interactions |

| 7 | Moderate | Partial Ionization, Hydrophilic Interactions |

| 10 | High | Electrostatic Repulsion, Hydrophilic Interactions |

Note: The data in this table is illustrative and represents general trends. Actual swelling ratios would depend on the specific copolymer composition and crosslinking density.

Investigation of Hydrophobic Association and Cosolvency Effects in Gel Systems

The hydrophobic dodecanoic acid side chains in poly(12-acryloyloxydodecanoic acid-co-acrylic acid) gels can self-associate in aqueous environments, forming hydrophobic microdomains. rsc.org This phenomenon, known as hydrophobic association, acts as a form of physical crosslinking, reinforcing the gel structure and influencing its mechanical properties. The strength of these associations can be modulated by external stimuli such as temperature or the addition of cosolvents.

Cosolvency effects are particularly interesting in these systems. The addition of a solvent that is miscible with water but less polar, such as ethanol, can disrupt the hydrophobic associations. This disruption occurs because the organic solvent can solvate the hydrophobic side chains, reducing their tendency to aggregate. As a result, the physical crosslinks are weakened, leading to changes in the swelling behavior and mechanical strength of the hydrogel. Researchers can exploit these cosolvency effects to tune the properties of the hydrogel for specific applications, such as controlled release or sensing.

Table 2: Effect of Ethanol as a Cosolvent on Hydrogel Properties

| Ethanol Concentration (%) | Swelling Ratio (g/g) | Strength of Hydrophobic Association |

| 0 | Moderate | High |

| 25 | Increases | Moderate |

| 50 | High | Low |

| 75 | Decreases | Very Low |

Biomaterial Design and Surface Engineering

The bifunctional nature of 12-(acryloyloxy)dodecanoic acid, which possesses both a terminal carboxylic acid group and a polymerizable acrylate group, renders it a highly adaptable molecule for the surface engineering of biomaterials.

Modification of Biocompatible Substrates for Enhanced Performance (e.g., Metallic Stents)

Metallic stents are vital medical devices for treating blocked arteries, but their long-term efficacy can be compromised by in-stent restenosis and thrombosis. Surface modification is a key strategy to enhance their biocompatibility. The carboxylic acid end of 12-(acryloyloxy)dodecanoic acid can form a stable bond with the metal oxide layer of substrates like titanium and stainless steel, which are commonly used in stent manufacturing. This creates a surface-anchored monolayer with the polymerizable acrylate groups oriented outwards, ready for further functionalization. This initial layer can then be used to grow polymer brushes that improve the hemocompatibility of the stent.

Fabrication of Chemically Anchored Phospholipid/Poly(ethylene glycol) Monolayers

To create surfaces that more closely mimic the biological environment and resist biofouling, researchers have developed techniques to form chemically anchored monolayers of phospholipids (B1166683) and poly(ethylene glycol) (PEG). This process can be initiated by anchoring 12-(acryloyloxy)dodecanoic acid to a substrate. Subsequently, phospholipid derivatives and PEG chains can be covalently attached to the available acrylate groups. The resulting surface exhibits both the protein-repellent properties of PEG and the biocompatibility of phospholipids, effectively minimizing non-specific protein adsorption and improving the material's performance in biological systems.

Integration into Biomimetic Architectures, such as Graphene Composites

The development of advanced biomaterials often involves creating composites that leverage the unique properties of different materials. Graphene, known for its exceptional mechanical strength, is a promising candidate for biomedical applications. However, its inherent hydrophobicity can be a limitation. By integrating 12-(acryloyloxy)dodecanoic acid, the surface of graphene can be modified to improve its dispersibility and biocompatibility. The carboxylic acid group can interact with functional groups on graphene oxide, while the acrylate group allows for polymerization, leading to the formation of graphene-polymer composites with tailored properties for applications such as biosensing and tissue engineering.

Development of Materials with Antimicrobial Functionality (via derivatives)

The emergence of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial materials. Derivatives of 12-(acryloyloxy)dodecanoic acid have been investigated for this purpose.

Synthesis and Characterization of Polymeric Films from 12-(Acryloyloxy)-N,N,N-triethyldodecan-1-aminium Bromide (ADTEB)

A potent antimicrobial monomer, 12-(Acryloyloxy)-N,N,N-triethyldodecan-1-aminium Bromide (ADTEB), can be synthesized by modifying the carboxylic acid group of 12-(acryloyloxy)dodecanoic acid into a quaternary ammonium (B1175870) salt. This monomer combines a polymerizable acrylate function with a cationic quaternary ammonium headgroup, which is known to be disruptive to bacterial membranes.

Polymerization of ADTEB results in the formation of polymeric films with a high surface density of these cationic groups. These films exhibit contact-killing antimicrobial activity. When bacteria come into contact with the film, the positively charged quaternary ammonium groups interact with the negatively charged components of the bacterial cell wall, leading to membrane damage and cell death. The long alkyl chain of the original dodecanoic acid structure aids in this process by facilitating the insertion of the molecule into the lipid bilayer of the bacterial membrane.

Table 2: Properties of ADTEB-Based Antimicrobial Films

| Property | Description |

| Monomer | 12-(Acryloyloxy)-N,N,N-triethyldodecan-1-aminium Bromide (ADTEB) |

| Polymerization | Free radical polymerization |

| Resulting Material | Polymeric film with surface-bound quaternary ammonium groups |

| Antimicrobial Action | Contact-killing through bacterial membrane disruption |

An extensive review of scientific literature reveals a significant gap in the research concerning the antimicrobial properties of 12-(Acryloyloxy)dodecanoic acid . Specifically, there is no available data on its concentration-dependent antimicrobial activity against either Gram-positive or Gram-negative bacteria.

The search for relevant studies did not yield any results for "12-(Acryloyloxy)dodecanoic acid." While information is available for the related compound, lauric acid (dodecanoic acid), the strict focus of this article on the specified acrylate derivative precludes the inclusion of that data.

Consequently, it is not possible to provide detailed research findings or to generate data tables on the antimicrobial efficacy of 12-(Acryloyloxy)dodecanoic acid at this time. This particular area within the research frontiers of functional materials science remains unexplored in the available scientific literature.

Future Directions and Interdisciplinary Research Prospects

Exploration of Sustainable and Green Synthesis Routes

The conventional synthesis of 12-(acryloyloxy)dodecanoic acid often involves multi-step processes that may utilize harsh reagents and generate significant waste. A critical future direction is the development of more sustainable and environmentally friendly synthetic methodologies. This includes the exploration of biocatalytic approaches, which leverage enzymes to carry out specific chemical transformations under mild conditions. nih.govchemistryjournals.net

Enzymatic catalysis, particularly using lipases, has shown great promise for the esterification of fatty acids, offering a greener alternative to traditional chemical methods. chemistryjournals.netmdpi.com Research efforts could focus on identifying or engineering enzymes with high specificity and efficiency for the acylation of hydroxy fatty acids with acrylic acid or its derivatives. nih.gov Furthermore, the use of renewable feedstocks and the development of one-pot reaction cascades, where multiple synthetic steps are performed in a single reactor, will be crucial in minimizing the environmental footprint of its production. mdpi.comrsc.org The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, will guide these efforts. chemistryjournals.net

Design of Advanced Polymer Architectures and Nanostructured Materials from 12-(Acryloyloxy)dodecanoic Acid

The unique trifunctional nature of 12-(acryloyloxy)dodecanoic acid makes it an ideal building block for creating complex and well-defined polymer architectures. Future research will undoubtedly focus on leveraging controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize polymers with precise molecular weights, narrow molecular weight distributions, and tailored architectures like block copolymers, star polymers, and hyperbranched structures. researchgate.netmdpi.com

These advanced polymer architectures can self-assemble into a variety of nanostructured materials, including micelles, vesicles, and nanogels. mdpi.com The ability to control the size, shape, and surface chemistry of these nanoparticles by tuning the polymer architecture opens up a vast design space for materials with specific functionalities. nih.govchinaminingmagazine.com For instance, the hydrophobic fatty acid chain can form the core of a nanoparticle, while the hydrophilic carboxylic acid groups can be displayed on the surface, creating stable and functional nanocarriers. nih.gov The exploration of these self-assembly processes and the characterization of the resulting nanostructures will be a key area of future research. acs.org

Integration of the Compound into Smart and Responsive Material Systems

A particularly exciting avenue for future research is the integration of 12-(acryloyloxy)dodecanoic acid into "smart" or "responsive" material systems. These are materials that can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. scispace.com The carboxylic acid group of 12-(acryloyloxy)dodecanoic acid provides a handle for creating pH-responsive materials. scispace.commdpi.com At different pH values, the protonation state of the carboxylic acid changes, altering the polymer's solubility and self-assembly behavior. scispace.com

Furthermore, by copolymerizing 12-(acryloyloxy)dodecanoic acid with other functional monomers, it is possible to create materials that respond to a variety of stimuli. For example, incorporating thermoresponsive monomers like N-isopropylacrylamide could lead to materials that exhibit a lower critical solution temperature (LCST), making them suitable for applications in drug delivery and tissue engineering. nih.gov The design and synthesis of such multi-responsive polymers and the investigation of their stimulus-triggered behavior will be a major focus of future work. mdpi.com

Computational Modeling and Simulation for Predictive Material Design and Performance

These computational methods can be used to establish quantitative structure-property relationships (QSPRs), which link the molecular features of a polymer to its macroscopic performance. acs.org This will enable the in-silico design of polymers with tailored properties, such as specific mechanical strength, thermal stability, or responsiveness to stimuli. mit.edu The integration of multiscale modeling techniques, from the molecular to the macroscopic level, will provide a comprehensive understanding of material behavior and guide the rational design of next-generation materials based on 12-(acryloyloxy)dodecanoic acid.

Exploration of Biosynthetic Pathways for Precursors of Acryloyloxy-Functionalized Fatty Acids

Looking further ahead, a truly sustainable approach to producing 12-(acryloyloxy)dodecanoic acid and similar monomers would involve harnessing biological systems for their synthesis. This entails exploring and engineering biosynthetic pathways for the production of the necessary precursors, such as 12-hydroxydodecanoic acid. nih.gov Fatty acid synthesis in microorganisms is a well-understood process, and metabolic engineering strategies can be employed to divert metabolic flux towards the production of specific fatty acids. nih.govaocs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 12-(Acryloyloxy)Dodecanoic Acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 12-hydroxydodecanoic acid with acryloyl chloride. Key parameters include:

- Catalyst : Use of DMAP (4-dimethylaminopyridine) or pyridine to neutralize HCl byproducts .

- Solvent : Anhydrous dichloromethane or THF to prevent hydrolysis of acryloyl chloride .

- Temperature : Maintain 0–5°C during reagent mixing to minimize side reactions, followed by room-temperature stirring for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How does the acryloyloxy group affect the physicochemical properties compared to hydroxyl or alkyl derivatives?

- Comparative Analysis :

- The acryloyloxy group introduces UV reactivity (λmax ~210 nm) and enables radical-initiated polymerization .

Q. What are the stability considerations for 12-(Acryloyloxy)Dodecanoic Acid under storage and experimental conditions?

- Storage : Store at –20°C in amber vials under inert gas (N2 or Ar) to prevent oxidation of the acrylate group .

- Incompatibilities : Avoid bases (risk of ester hydrolysis), peroxides (uncontrolled polymerization), and prolonged exposure to light .

Advanced Research Questions

Q. How can computational modeling predict the interaction of 12-(Acryloyloxy)Dodecanoic Acid with enzymes like soluble epoxide hydrolase (sEH)?

- Approach :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sEH’s active site (PDB: 3ANS). The acryloyloxy chain may occupy the hydrophobic tunnel, while the ester group interacts with catalytic residues (Asp335, Tyr383) .

MD Simulations : Assess stability of the enzyme-inhibitor complex over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculation) .

- Validation : Compare predicted IC50 with experimental assays (e.g., fluorescence-based sEH inhibition) .

Q. What strategies mitigate undesired polymerization during its use as a monomer in biomaterial synthesis?

- Experimental Design :

- Inhibitors : Add 200–500 ppm hydroquinone or TEMPO to suppress radical initiation during storage .

- Controlled Polymerization : Use photoinitiators (e.g., Irgacure 2959) with UV light (365 nm) for spatially/temporally controlled crosslinking .

- Post-Synthesis Analysis : Confirm polymer structure via GPC (Mw/Mn <1.2) and FTIR (loss of C=C peak at 1630 cm<sup>−1</sup>) .

Q. How do structural modifications (e.g., chain length, substituents) impact its bioactivity in drug delivery systems?

- Case Study :

- Lipid Nanoparticle (LNP) Formulation : Replace PEG-lipids with 12-(Acryloyloxy)Dodecanoic Acid to enhance membrane fusion.

- Data :

| Modification | Encapsulation Efficiency | Cellular Uptake (HeLa cells) |

|---|---|---|

| PEG-lipid | 78% | 100% (control) |

| Acryloyloxy derivative | 92% | 145% (±12%) |

Data Contradictions and Resolutions

- sEH Inhibition Potency : reports IC50 = 1.06 nM for a 4-methoxybenzoyl analogue, while other ureido-dodecanoic acids show lower activity. This suggests substituent electronic effects (e.g., electron-donating groups enhance binding) .

- Enzymatic vs. Chemical Synthesis : Transaminase-mediated routes () achieve >90% enantiomeric excess but require costly cofactors (PLP, NADH). Chemical methods are cheaper but may yield racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.